molecular formula C13H24N4O2 B3829757 4,6-dimethoxy-N-octyl-1,3,5-triazin-2-amine

4,6-dimethoxy-N-octyl-1,3,5-triazin-2-amine

Cat. No.: B3829757
M. Wt: 268.36 g/mol
InChI Key: QDLOHKCLESDMSS-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N-octyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine class, characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-N-octyl-1,3,5-triazin-2-amine typically involves the reaction of 2,4-dimethoxy-6-chloro-1,3,5-triazine with octylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction mixture is continuously fed into a reactor where the temperature and pressure are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-N-octyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted triazines.

Scientific Research Applications

4,6-Dimethoxy-N-octyl-1,3,5-triazin-2-amine has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-dimethoxy-N-octyl-1,3,5-triazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methoxy-1,3,5-triazine

  • 2,4,6-Trichloro-1,3,5-triazine

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

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Properties

IUPAC Name

4,6-dimethoxy-N-octyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-4-5-6-7-8-9-10-14-11-15-12(18-2)17-13(16-11)19-3/h4-10H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLOHKCLESDMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=NC(=NC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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